

An In-depth Technical Guide to 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)isothiazolidine
1,1-dioxide

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This technical guide provides a comprehensive overview of **2-(3-bromophenyl)isothiazolidine 1,1-dioxide**, a heterocyclic compound belonging to the sultam class of molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the synthesis, chemical properties, and potential biological activities of this compound, based on available literature for structurally related analogues.

Chemical and Physical Properties

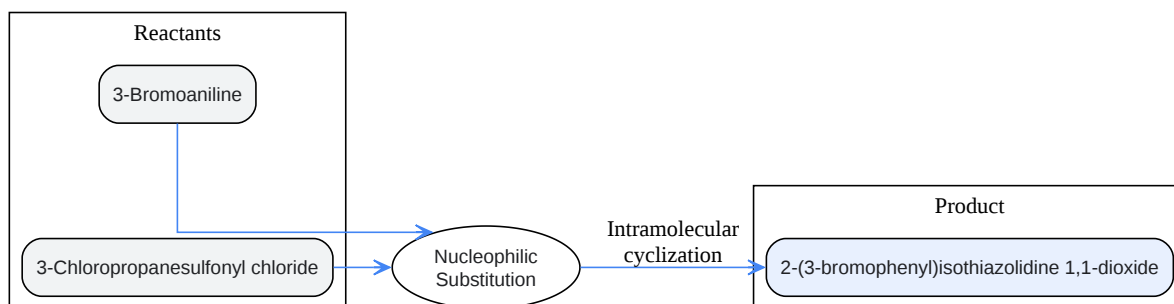
While specific experimental data for **2-(3-bromophenyl)isothiazolidine 1,1-dioxide** is limited, the following table summarizes its basic chemical properties.

| Property | Value |
|-------------------|--|
| CAS Number | 71703-15-6 |
| Molecular Formula | C ₉ H ₁₀ BrNO ₂ S |
| Molecular Weight | 276.15 g/mol |
| Canonical SMILES | <chem>C1CS(=O)(=O)N(C1)C2=CC=CC(=C2)Br</chem> |
| InChI Key | Not readily available in public databases |

Synthesis of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

The synthesis of **2-(3-bromophenyl)isothiazolidine 1,1-dioxide** can be achieved through a nucleophilic substitution reaction between 3-bromoaniline and 3-chloropropanesulfonyl chloride. This method is a common approach for the preparation of N-arylisothiazolidine-1,1-dioxides.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **2-(3-bromophenyl)isothiazolidine 1,1-dioxide**.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of **2-(3-bromophenyl)isothiazolidine 1,1-dioxide**, adapted from procedures for similar compounds.

Materials:

- 3-Bromoaniline
- 3-Chloropropanesulfonyl chloride^[1]

- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Triethylamine (TEA) or other suitable non-nucleophilic base
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

- To a solution of 3-bromoaniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of 3-chloropropanesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M HCl.
- Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2-(3-bromophenyl)isothiazolidine 1,1-dioxide**.

Potential Biological Activities

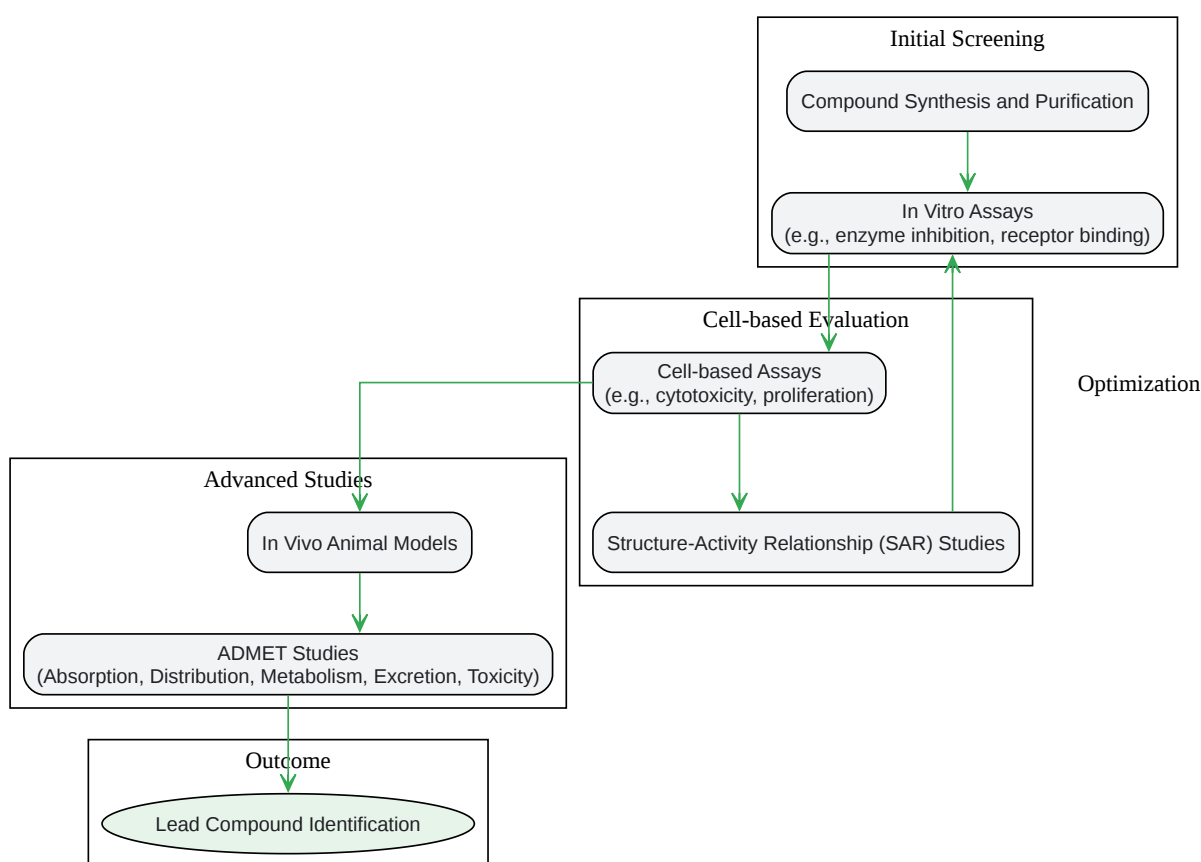
While no specific biological activity has been reported for **2-(3-bromophenyl)isothiazolidine 1,1-dioxide**, the isothiazolidine 1,1-dioxide scaffold is a known pharmacophore present in various biologically active molecules. The following table summarizes the reported activities of structurally related compounds.

| Compound Class | Biological Activity | Reference Compounds/Derivatives | Quantitative Data (if available) |
|------------------------------|--|--|---|
| Isothiazolidine 1,1-dioxides | HIV-1 Replication Inhibition | β -amino sultams | - |
| Thiazolidinones | Antifungal | 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones | MIC and MFC: 16.5 μ g/mL |
| Thiazolidinones | Anticancer | 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one | IC ₅₀ : 11.9 μ M (Reh cells) |
| 1,2-Benzisothiazolin-3-ones | Antimicrobial (Gram-positive bacteria) | N-arylalkanoic and N-aryloxyalkanoic acid derivatives | - |

The presence of the 3-bromophenyl group, an electron-withdrawing substituent, may influence the biological activity of the molecule. Structure-activity relationship (SAR) studies on related heterocyclic compounds have shown that the nature and position of substituents on the aryl ring can significantly modulate potency and selectivity.

Experimental Workflow for Biological Screening

A general workflow for the biological screening of a novel compound like **2-(3-bromophenyl)isothiazolidine 1,1-dioxide** is outlined below. This process typically starts with in vitro assays to determine activity and cytotoxicity, followed by more complex cellular and in vivo models for promising candidates.



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Caption: General workflow for biological activity screening.

Conclusion

2-(3-bromophenyl)isothiazolidine 1,1-dioxide is a sultam derivative with potential for biological activity, given the known pharmacological properties of the isothiazolidine 1,1-dioxide scaffold. This guide has outlined a plausible synthetic route and a general framework for its biological evaluation. Further experimental studies are necessary to confirm the proposed synthesis, characterize the compound thoroughly, and explore its therapeutic potential. The information provided herein serves as a valuable resource for researchers interested in the medicinal chemistry of isothiazolidine derivatives.

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References

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